molecular formula C7H12O B7823223 5-Methylhex-3-en-2-one

5-Methylhex-3-en-2-one

Cat. No. B7823223
M. Wt: 112.17 g/mol
InChI Key: IYMKNYVCXUEFJE-UHFFFAOYSA-N
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Description

5-Methyl-3-hexene-2-one is a natural product found in Cryptomeria japonica with data available.

properties

IUPAC Name

5-methylhex-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKNYVCXUEFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour
Record name 5-Methyl-3-hexen-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11552
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Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.843
Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methylhex-3-en-2-one

CAS RN

5166-53-0
Record name 5-Methyl-3-hexen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5166-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexen-2-one, 5-methyl-
Source EPA Chemicals under the TSCA
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Record name 5-methylhex-3-en-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 18 …
Number of citations: 1 efsa.onlinelibrary.wiley.com
RF Childs, GS Shaw - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
Photoisomerization of protonated 5-deuterio-5-methylhex-3-en-2-one. Evidence for a photochemical 1,2 hydride shift - Journal of the Chemical Society, Chemical …
Number of citations: 3 pubs.rsc.org
SMW Bennett, SM Brown, JP Muxworthy, S Woodward - Tetrahedron letters, 1999 - Elsevier
… ligands [Cu(MeCN)4]BF4 forms active catalysts for the conjugate addition of MeMgBr, ZnEt2 and AIR3 (R = Me, Et) to non-3-en-2-one, hept-3-en-2-one, and 5-methylhex-3-en-2-one. …
Number of citations: 70 www.sciencedirect.com
L DINAN, P WHITING, JP Girault, R LAFONT… - Biochemical …, 1997 - portlandpress.com
… The one with the greatest structural similarity, 5-methylhex-3-en-2-one, possessed weak antagonistic activity between 50 and 500 µM, becoming cytotoxic at 1mM (Figure 3). The other …
Number of citations: 126 portlandpress.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2019 - Wiley Online Library
The Panel on Food Additives and Flavourings ( FAF Panel) of the European Food Safety Authority was requested to evaluate the genotoxic potential of the flavouring substances from …
Number of citations: 2 efsa.onlinelibrary.wiley.com
RA Baillie, BO Patrick, P Legzdins… - Organometallics, 2017 - ACS Publications
… for 3 days) produces Cp*W(NO)(CO) 2 (8) and the isomeric β,γ-unsaturated ketones 5-methylhex-4-en-2-one (9a), 3,3-dimethylpent-4-en-2-one (9b), and trans-5-methylhex-3-en-2-one (…
Number of citations: 13 pubs.acs.org
T Schmidt - Chemische Berichte, 1997 - Wiley Online Library
… With a complex of an oxadiene alkylated in the p-posilion, eg the molybdenum complex 15 of (E)-5-methylhex3-en-2-one, only a rather poor yield (34%) of a cycloadduct is obtained at …
T Schmidt - ch.ic.ac.uk
beta-Hydroxyketones can selectively be converted into alfa, beta-unsaturated ketones in a molybdenum catalysed reaction. This is illustrated in detail for 4-hydroxy-5-methylhexan-2-…
Number of citations: 2 www.ch.ic.ac.uk
J Horn, SP Marsden, A Nelson, D House… - Organic …, 2008 - ACS Publications
… was also unsuccessful with 1,2,3-trisubstituted enones (acetylcyclohexene, 3-methylpent-3-en-2-one) and enones bearing branched 3-alkyl substituents (5-methylhex-3-en-2-one). In …
Number of citations: 141 pubs.acs.org
WT Wei, JY Yeh, TS Kuo, HL Wu - Chemistry–A European …, 2011 - Wiley Online Library
… Initially, a model reaction of (E)-5-methylhex-3-en-2-one (7 a) with phenylboronic acid (8 a) in the presence of Rh I –3 a (3 mol %) in dioxane was conducted. Gratifyingly, the isolation of …

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